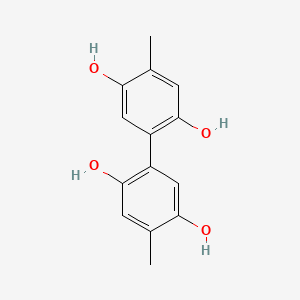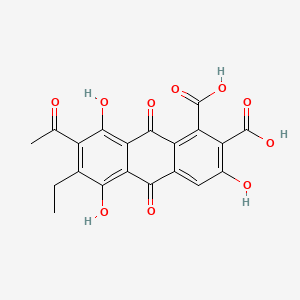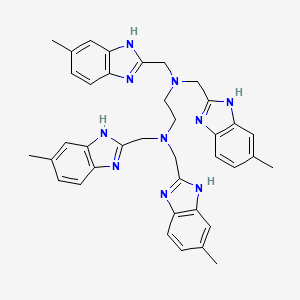
Decarine
Descripción general
Descripción
Decarine is an organic compound with the molecular formula C₁₉H₁₃NO₄. It is a benzophenanthridine alkaloid found in various species of the Zanthoxylum genus. This compound is known for its distinctive yellow-orange crystalline appearance and has been studied for its potential biological activities, including antimalarial, antibacterial, and anticancer properties .
Mecanismo De Acción
Target of Action
Decarine, a benzophenanthridine alkaloid , is primarily targeted against Mycobacterium tuberculosis H37Rv . This bacterium is the causative agent of tuberculosis, a serious infectious disease. The antibacterial activity of this compound against this bacterium suggests that it may play a role in the treatment of tuberculosis .
Mode of Action
One such mechanism is the inhibition of DNA and RNA synthesis, which can lead to cell death . Another theory suggests that this compound might exert its effects as an alkylating agent . Alkylating agents can modify the chemical structure of DNA, thereby preventing the cell from replicating and leading to cell death .
Biochemical Pathways
They can interfere with DNA and RNA synthesis, disrupt cell cycle progression, and induce apoptosis . These effects can lead to the death of bacterial cells, such as Mycobacterium tuberculosis .
Pharmacokinetics
As an alkylating agent, it is likely that this compound is metabolized in the liver, possibly via the cytochrome p450 system . The bioavailability of this compound would depend on factors such as its absorption rate, distribution in the body, metabolism, and rate of excretion .
Result of Action
The primary result of this compound’s action is the inhibition of bacterial growth, specifically Mycobacterium tuberculosis . By interfering with DNA and RNA synthesis and possibly acting as an alkylating agent, this compound can induce cell death . This can lead to a reduction in the bacterial population, thereby alleviating the symptoms of tuberculosis .
Action Environment
The efficacy and stability of this compound, like many other compounds, can be influenced by various environmental factors. While specific studies on this compound are lacking, it is known that factors such as temperature, pH, and the presence of other substances can affect the action of many drugs . Therefore, these factors could potentially influence the action, efficacy, and stability of this compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Decarine can be synthesized through various methods. One common synthetic route involves the condensation reaction between aniline (C₆H₅NH₂) and formaldehyde (CH₂O). The reaction is typically catalyzed by an acid or base and can be facilitated by heating . Another method involves the reaction of benzo[c]phenanthridine with methoxy groups under specific conditions .
Industrial Production Methods: Industrial production of this compound often involves the use of high-purity reagents and controlled reaction conditions to ensure a high yield and purity of the final product. The process may include steps such as crystallization, filtration, and drying to obtain the desired crystalline form of this compound .
Análisis De Reacciones Químicas
Types of Reactions: Decarine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the functional groups present in this compound.
Substitution: this compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) and acids or bases as catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield various oxidized derivatives, while substitution reactions can produce a range of substituted benzophenanthridine compounds .
Aplicaciones Científicas De Investigación
Chemistry: Decarine is used as a precursor in the synthesis of other complex organic molecules.
Biology: It has shown promise in biological studies for its antimalarial and antibacterial activities.
Medicine: this compound’s anticancer properties have been explored, particularly its ability to inhibit tumor growth and induce apoptosis in cancer cells.
Industry: this compound is used in the production of dyes and as a staining agent in microscopy
Comparación Con Compuestos Similares
Decarine is part of the benzophenanthridine alkaloid family, which includes compounds such as:
Sanguinarine: Known for its antimicrobial and anticancer properties.
Chelerythrine: Exhibits potent anticancer and anti-inflammatory activities.
Fagarine: Has shown potential in treating rheumatoid arthritis and other inflammatory conditions.
Uniqueness of this compound: Its unique chemical structure allows it to interact with multiple molecular targets, making it a versatile compound for scientific research .
Propiedades
IUPAC Name |
1-methoxy-[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13NO4/c1-22-19-14-8-20-18-12(11(14)4-5-15(19)21)3-2-10-6-16-17(7-13(10)18)24-9-23-16/h2-8,21H,9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJJFWGQGJJGJEO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC2=C3C=CC4=CC5=C(C=C4C3=NC=C21)OCO5)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90202738 | |
| Record name | Rutaceline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
319.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
54354-62-0 | |
| Record name | 1-Methoxy[1,3]benzodioxolo[5,6-c]phenanthridin-2-ol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=54354-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Rutaceline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054354620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Rutaceline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90202738 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What biological activities have been reported for decarine?
A1: this compound has demonstrated a range of biological activities, including:
- Anti-inflammatory activity: this compound effectively inhibits superoxide anion generation and elastase release by human neutrophils, key processes involved in inflammation. [, , ]
- Anti-plasmodial activity: Studies have shown this compound exhibits anti-plasmodial activity against Plasmodium falciparum, the parasite responsible for malaria. [, ]
- Cytotoxicity: this compound has demonstrated cytotoxicity against various cancer cell lines, including P-388, HT-29, Hela, and MCF-7. [, , , ]
- Anti-HIV activity: Some studies suggest this compound may possess anti-HIV properties, though further research is needed to confirm this. [, ]
Q2: What is known about the mechanism of action of this compound in relation to its anti-inflammatory effects?
A2: While the precise mechanism remains to be fully elucidated, research suggests that this compound's anti-inflammatory effects are linked to its ability to suppress the release of pro-inflammatory mediators, such as superoxide anion and elastase, from neutrophils. These mediators play crucial roles in the inflammatory response, and their inhibition by this compound contributes to its anti-inflammatory properties. [, , ]
Q3: What is the molecular formula and weight of this compound?
A3: this compound possesses the molecular formula C20H13NO4 and a molecular weight of 331.32 g/mol. []
Q4: What spectroscopic techniques have been employed to elucidate the structure of this compound?
A4: Various spectroscopic techniques have been instrumental in characterizing this compound, including:
- Nuclear Magnetic Resonance (NMR) spectroscopy (1D and 2D): This technique provides detailed information about the carbon and hydrogen atoms in the molecule, elucidating their connectivity and spatial arrangement. [, , , ]
- Mass spectrometry (MS): MS helps determine the molecular weight and fragmentation pattern of this compound, providing valuable insights into its structure. [, , ]
- Infrared (IR) spectroscopy: IR spectroscopy identifies functional groups present in this compound based on their characteristic absorption patterns. [, ]
- Circular dichroism (CD) spectroscopy: CD spectroscopy provides information about the three-dimensional structure and absolute configuration of chiral molecules like this compound. []
Q5: What are some key synthetic approaches to this compound?
A5: Several synthetic routes have been developed for this compound, including:
- Pschorr reaction: This method utilizes a diazonium salt intermediate to form the benzo[c]phenanthridine core of this compound. []
- Palladium-catalyzed biaryl coupling: This approach involves the coupling of two aromatic rings, one containing a bromoamide and the other a protected phenol, followed by deprotection and cyclization to construct the this compound skeleton. [, ]
- Benzyne cyclization: This strategy utilizes a highly reactive benzyne intermediate to form the benzo[c]phenanthridine ring system. [, ]
Q6: What are the primary natural sources of this compound?
A6: this compound has been isolated from various plant species, primarily belonging to the genus Zanthoxylum (Rutaceae family). Some notable examples include:
- Zanthoxylum ailanthoides [, ]
- Zanthoxylum nitidum [, , ]
- Zanthoxylum integrifoliolum [, ]
- Zanthoxylum gilletii []
- Zanthoxylum capense []
- Tetradium sambucinum [, ]
- Toddalia asiatica [, ]
Q7: What methods are typically employed for isolating this compound from its natural sources?
A7: Isolation of this compound commonly involves a multi-step process:
Q8: What is the impact of structural modifications on this compound's biological activity?
A8: While comprehensive SAR studies on this compound are limited, some observations can be made based on the activity of structurally related benzo[c]phenanthridine alkaloids:
- Substitutions on the aromatic rings: The presence and position of hydroxyl, methoxy, and other substituents on the aromatic rings can significantly influence activity. For example, the presence of a hydroxyl group at position 5 of the benzo[c]phenanthridine core appears to be important for anti-HIV activity in related compounds. [, ]
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![N-[4-[2-(3,5-dioxo-1,2-diphenyl-pyrazolidin-4-ylidene)hydrazinyl]phenyl]sulfonyl-4-propan-2-yloxy-benzamide](/img/structure/B1680209.png)




![potassium;7-nitrobenzo[g][2,1,3]benzoxadiazole-5-sulfonate](/img/structure/B1680214.png)




